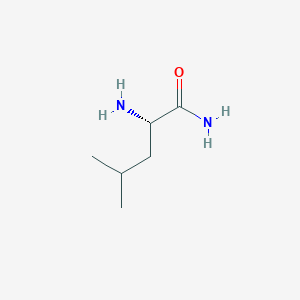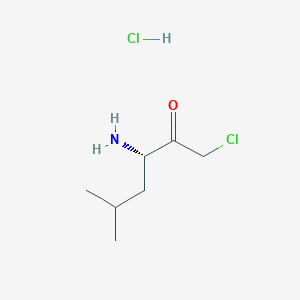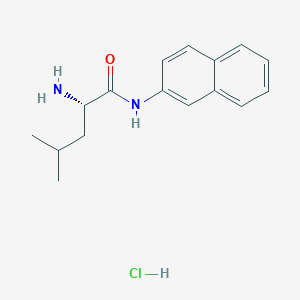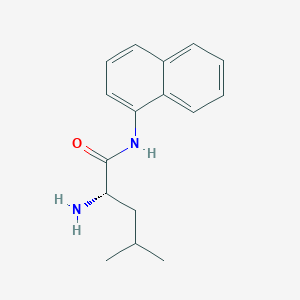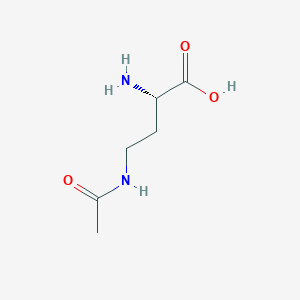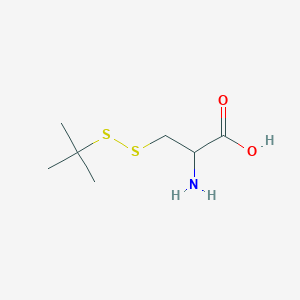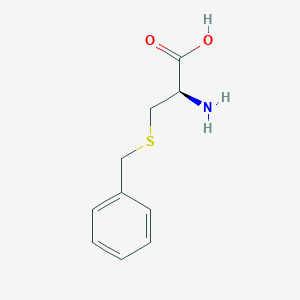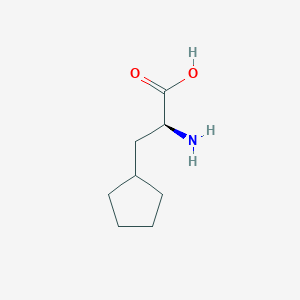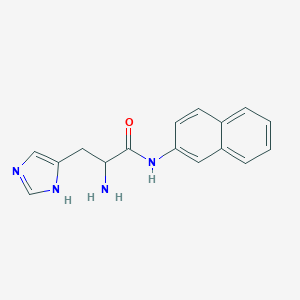
L-Histidin-β-Naphthylamid
Übersicht
Beschreibung
L-Histidine β-naphthylamide is an analogue of L-histidine . It is used to study the structural roles of L-histidine in functions such as the activation of HutP protein transcription . It may also be used to study the specificity and kinetics of various proteases and peptidases .
Molecular Structure Analysis
The molecular formula of L-Histidine β-naphthylamide is C16H16N4O . The IUPAC name is (2 S )-2-amino-3- (1 H -imidazol-5-yl)- N -naphthalen-2-ylpropanamide . The exact mass is 280.13241115 g/mol and the monoisotopic mass is also 280.13241115 g/mol .Physical and Chemical Properties Analysis
The molecular weight of L-Histidine β-naphthylamide is 280.32 g/mol . It has a XLogP3-AA value of 1.6, indicating its partition coefficient between octanol and water . It has 3 hydrogen bond donor count and 3 hydrogen bond acceptor count . It has 4 rotatable bond count . The topological polar surface area is 83.8 Ų .Wissenschaftliche Forschungsanwendungen
Protease- und Peptidaseforschung
„L-Histidin-β-Naphthylamid“ wird verwendet, um die Spezifität und Kinetik verschiedener Proteasen und Peptidasen zu untersuchen. Es hilft zu verstehen, wie diese Enzyme mit Substraten und Inhibitoren interagieren, was für die Entwicklung neuer Medikamente und Therapien entscheidend ist .
Transkriptionsaktivierungsforschung
Diese Verbindung ist auch ein Analogon von L-Histidin, das verwendet wird, um strukturelle Rollen in Funktionen wie der Aktivierung der HutP-Proteintraskription zu untersuchen. Es hilft bei der Entschlüsselung der komplexen Mechanismen der Genexpressionsregulation .
Glykosidase-Inhibitionsforschung
This compound wirkt als potenter kompetitiver Inhibitor der Süßmandel-β-Glukosidase, was auf sein Potenzial für die Entwicklung selektiver reversibler β-Glukosidase-Inhibitoren hindeutet .
Zukünftige Richtungen
L-Histidine, the parent compound of L-Histidine β-naphthylamide, is a nutritionally essential amino acid with unique biochemical and physiological properties, which have created a good theoretical rationale to suggest the use of HIS as a nutritional supplement in a wide range of conditions . Therefore, L-Histidine β-naphthylamide, being an analogue of L-histidine, may also find potential applications in various fields of study.
Biochemische Analyse
Biochemical Properties
L-Histidine beta-naphthylamide interacts with various enzymes, proteins, and other biomolecules. It is particularly used to study the specificity and kinetics of various proteases and peptidases . The compound plays a crucial role in the activation of the Hut operon positive regulatory protein in Bacillus subtilis .
Cellular Effects
It is known that histidine, the parent compound of L-Histidine beta-naphthylamide, plays a central role in allergy and peripheral inflammatory reactions and acts as a neurotransmitter and neuromodulator in the brain .
Molecular Mechanism
L-Histidine beta-naphthylamide exerts its effects at the molecular level through various mechanisms. It acts as an antiterminator that binds to cis-acting regulatory sequences on the mRNA in the presence of histidine, thereby suppressing transcription termination and activating the hut operon for histidine utilization .
Temporal Effects in Laboratory Settings
It is known that histidine, the parent compound, has been used effectively as a component of solutions for organ preservation and myocardial protection in cardiac surgery .
Dosage Effects in Animal Models
Studies on histidine supplementation have shown that doses of 4.0–4.5 g histidine/d are associated with decreased BMI, adiposity, markers of glucose homeostasis, proinflammatory cytokines, and oxidative stress .
Metabolic Pathways
L-Histidine beta-naphthylamide is involved in the metabolic pathways related to histidine. Histidine is metabolized to the amino acid glutamate through a series of intermediate molecules in a pathway that requires the enzyme histidine ammonia lyase (HAL) .
Subcellular Localization
It is known that histidine, the parent compound, is localized in various cellular compartments, such as protrusions, RNA foci, cell membrane, nuclear envelope, and polarization .
Eigenschaften
IUPAC Name |
2-amino-3-(1H-imidazol-5-yl)-N-naphthalen-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c17-15(8-14-9-18-10-19-14)16(21)20-13-6-5-11-3-1-2-4-12(11)7-13/h1-7,9-10,15H,8,17H2,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDILZBBFKZMRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC3=CN=CN3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90995719 | |
| Record name | 2-Amino-3-(1H-imidazol-5-yl)-N-(naphthalen-2-yl)propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90995719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7424-15-9 | |
| Record name | (S)-alpha-Amino-N-2-naphthyl-1H-imidazole-4-propionamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007424159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-3-(1H-imidazol-5-yl)-N-(naphthalen-2-yl)propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90995719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does L-Histidine beta-naphthylamide interact with enzymes, and what are the downstream effects?
A1: L-Histidine beta-naphthylamide acts as a competitive inhibitor of certain enzymes, particularly glycosidases. [, ] This means it competes with the natural substrate for binding to the enzyme's active site, hindering the enzyme's ability to catalyze its usual reactions. For instance, L-Histidine beta-naphthylamide effectively inhibits sweet-almond beta-glucosidase by mimicking the structure of the natural substrate and binding to the active site. [] This inhibition can disrupt carbohydrate metabolism pathways where beta-glucosidases play a crucial role.
Q2: How does the structure of L-Histidine beta-naphthylamide contribute to its inhibitory activity?
A2: The structure of L-Histidine beta-naphthylamide is key to its inhibitory activity, particularly the presence of both a basic imidazole group and a hydrophobic naphthylamide group. [] Research shows that adding a hydrophobic group to the basic imidazole nucleus, such as the naphthylamide group in this case, significantly enhances binding to both alpha- and beta-glucosidases. [] This suggests that L-Histidine beta-naphthylamide interacts with the enzyme's active site through a combination of hydrophobic interactions and potentially hydrogen bonding involving the imidazole ring. This dual-mode interaction contributes to its potency as a glycosidase inhibitor.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





